molecular formula C11H10BrClF2O B14053292 1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one

1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one

Cat. No.: B14053292
M. Wt: 311.55 g/mol
InChI Key: KLGSLNRWTUZWOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one is an organic compound that features a bromomethyl group, a difluoromethyl group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a difluoromethyl-substituted aromatic compound, followed by the introduction of a chloropropanone group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or boron trifluoride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl and difluoromethyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloropropanone moiety can also participate in electrophilic reactions, further contributing to the compound’s biological effects.

Comparison with Similar Compounds

  • 1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one
  • 1-(3-(Bromomethyl)-2-(methyl)phenyl)-3-chloropropan-1-one

Comparison:

  • Uniqueness: The presence of both bromomethyl and difluoromethyl groups in 1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one makes it unique compared to its analogs. The difluoromethyl group imparts distinct electronic properties, enhancing the compound’s reactivity and stability.
  • Reactivity: The difluoromethyl group can influence the compound’s reactivity in substitution and oxidation reactions, making it more versatile in synthetic applications.
  • Applications: While similar compounds may share some applications, the specific combination of functional groups in this compound provides unique opportunities for research and development in various fields.

Properties

Molecular Formula

C11H10BrClF2O

Molecular Weight

311.55 g/mol

IUPAC Name

1-[3-(bromomethyl)-2-(difluoromethyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H10BrClF2O/c12-6-7-2-1-3-8(9(16)4-5-13)10(7)11(14)15/h1-3,11H,4-6H2

InChI Key

KLGSLNRWTUZWOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)CCCl)C(F)F)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.